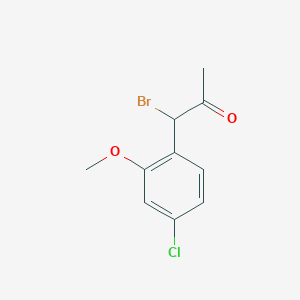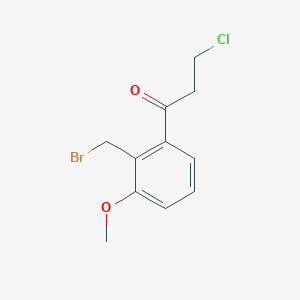
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a methoxy-substituted aromatic compound followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl₃) as the catalyst for the acylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: It can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
科学的研究の応用
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one exerts its effects is largely dependent on its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and chloropropanone groups can further modulate the compound’s reactivity and binding affinity.
類似化合物との比較
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-3-methoxyphenyl)-2-chloropropan-1-one
Uniqueness: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both bromomethyl and methoxy groups on the aromatic ring provides a distinct chemical profile that can be exploited in various synthetic and research applications .
特性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-4-2-3-8(9(11)7-12)10(14)5-6-13/h2-4H,5-7H2,1H3 |
InChIキー |
GTCMZGGFURHLRA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1CBr)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


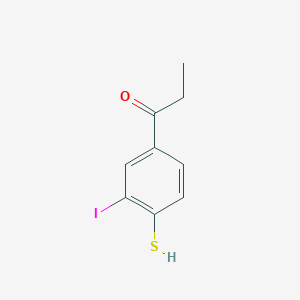

![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
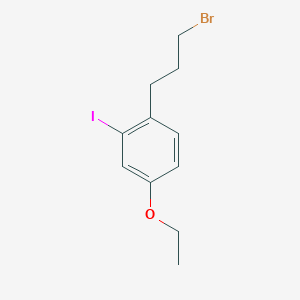
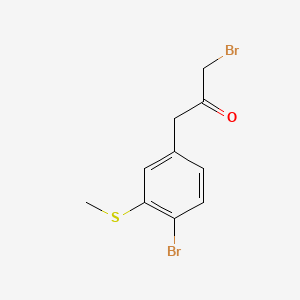

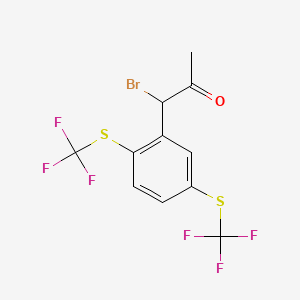
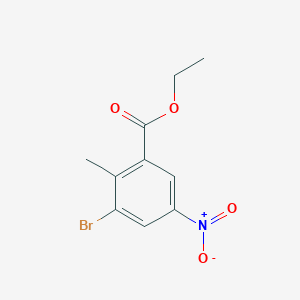

![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
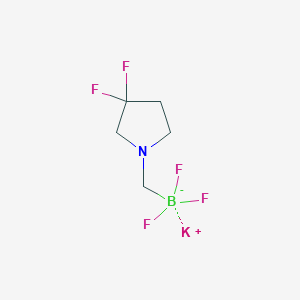
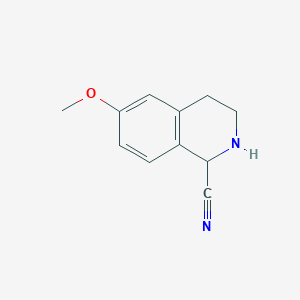
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
